N-cyclopentyl-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidine-3-sulfonamide
Description
N-cyclopentyl-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidine-3-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxazole ring, and a piperidine ring
Properties
IUPAC Name |
N-cyclopentyl-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c22-26(23,20-14-5-1-2-6-14)16-7-3-9-21(13-16)12-15-11-17(24-19-15)18-8-4-10-25-18/h4,8,10-11,14,16,20H,1-3,5-7,9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAUDIWWCCKZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2CCCN(C2)CC3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene and oxazole rings, followed by their attachment to the piperidine ring. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur reagents and appropriate carbonyl compounds.
Formation of the Oxazole Ring: This can be synthesized via cyclization reactions involving nitriles and carbonyl compounds.
Attachment to Piperidine Ring: The thiophene and oxazole rings are then attached to the piperidine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can yield amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, are known for their pharmacological properties.
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxaprozin, are used for their anti-inflammatory properties.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself, are used as building blocks in organic synthesis.
Uniqueness
N-cyclopentyl-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
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